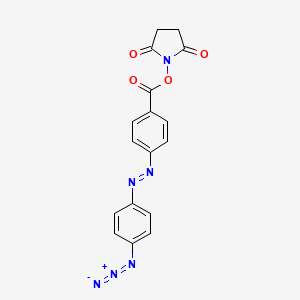
Abose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Azidoazobenzene-4-oxysuccinimide ester is a chemical compound with the molecular formula C17H12N6O4 and a molar mass of 364.31 g/mol . This compound is known for its unique structure, which includes an azido group, an azobenzene moiety, and an oxysuccinimide ester. It is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azidoazobenzene-4-oxysuccinimide ester typically involves the following steps:
Formation of Azobenzene: The initial step involves the synthesis of azobenzene through the diazotization of aniline followed by coupling with another aniline molecule.
Introduction of Azido Group: The azido group is introduced by treating the azobenzene with sodium azide under appropriate conditions.
Formation of Oxysuccinimide Ester: The final step involves the esterification of the azidoazobenzene with oxysuccinimide using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for 4’-Azidoazobenzene-4-oxysuccinimide ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Azidoazobenzene-4-oxysuccinimide ester undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Photochemical Reactions: The azobenzene moiety can undergo photoisomerization upon exposure to UV light, switching between trans and cis forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Photoisomerization: UV light source.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: Amine derivatives.
Photoisomerization: Cis and trans isomers of azobenzene.
Applications De Recherche Scientifique
4’-Azidoazobenzene-4-oxysuccinimide ester has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the development of photoresponsive materials and coatings.
Mécanisme D'action
The mechanism of action of 4’-Azidoazobenzene-4-oxysuccinimide ester involves its ability to undergo photochemical and chemical transformations. The azido group can form reactive intermediates that can covalently modify target molecules. The azobenzene moiety can switch between trans and cis forms upon exposure to light, allowing for controlled activation and deactivation of the compound’s reactivity.
Comparaison Avec Des Composés Similaires
4’-Azidoazobenzene-4-oxysuccinimide ester can be compared with other similar compounds such as:
4-Azidobenzoic Acid: Similar in having an azido group but lacks the azobenzene and oxysuccinimide ester moieties.
Azobenzene-4,4’-dicarboxylic Acid: Contains the azobenzene moiety but lacks the azido and oxysuccinimide ester groups.
N-Hydroxysuccinimide Esters: Commonly used in bioconjugation but do not contain azido or azobenzene groups.
The uniqueness of 4’-Azidoazobenzene-4-oxysuccinimide ester lies in its combination of azido, azobenzene, and oxysuccinimide ester functionalities, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
74713-43-2 |
|---|---|
Formule moléculaire |
C17H12N6O4 |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[(4-azidophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N6O4/c18-22-21-14-7-5-13(6-8-14)20-19-12-3-1-11(2-4-12)17(26)27-23-15(24)9-10-16(23)25/h1-8H,9-10H2 |
Clé InChI |
QYPFWKJBPOOSON-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=[N+]=[N-] |
Synonymes |
4'-azidoazobenzene-4-oxysuccinimide ester ABOSE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















